(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone
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Overview
Description
(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of (3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of multicomponent reactions, hydrogenation, cyclization, and amination .
Chemical Reactions Analysis
(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include hydrogenation, cycloaddition, and annulation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other piperidine derivatives.
Biology: It is studied for its potential biological activity and pharmacological applications.
Medicine: Piperidine derivatives are present in many pharmaceuticals, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit biological activity by interacting with receptors and enzymes in the body. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(3-chlorophenyl)(3-methyl-1,4'-bipiperidin-1'-yl)methanone can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Other piperidine derivatives: Compounds like substituted piperidines, spiropiperidines, and piperidinones share structural similarities and pharmacological properties. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
CAS No. |
432003-26-4 |
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Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O/c1-14-4-3-9-21(13-14)17-7-10-20(11-8-17)18(22)15-5-2-6-16(19)12-15/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3 |
InChI Key |
CMZYTSQXPPJIPO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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